molecular formula C121H231N3O48P- B14052453 DSPE-PEG36-NH-Mal

DSPE-PEG36-NH-Mal

Cat. No.: B14052453
M. Wt: 2527.1 g/mol
InChI Key: UTQGYDLGNOWDNO-LUZCCYEVSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DSPE-PEG36-NH-Mal typically involves the conjugation of DSPE with PEG and the subsequent attachment of a maleimide group. The process generally includes the following steps:

    Activation of DSPE: DSPE is activated using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of N-hydroxysuccinimide (NHS) to form an active ester.

    Conjugation with PEG: The activated DSPE is then reacted with PEG under mild conditions to form DSPE-PEG.

    Attachment of Maleimide: The PEGylated DSPE is further reacted with maleimide to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, pH, and reaction time, to ensure high yield and purity. The product is typically purified using techniques such as column chromatography and characterized using methods like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry .

Chemical Reactions Analysis

Types of Reactions

DSPE-PEG36-NH-Mal undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of DSPE-PEG36-NH-Mal involves its ability to form stable conjugates with thiol-containing biomolecules through the maleimide group. This conjugation facilitates targeted delivery and enhances the stability of the attached molecules. The PEG chain provides steric stabilization, reducing opsonization and prolonging circulation time in the bloodstream .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific PEG chain length, which provides a balance between hydrophilicity and hydrophobicity, making it suitable for a wide range of applications. The maleimide group allows for efficient conjugation with thiol-containing biomolecules, enhancing its versatility in biomedical research .

Properties

Molecular Formula

C121H231N3O48P-

Molecular Weight

2527.1 g/mol

IUPAC Name

[(2S)-2,3-di(octadecanoyloxy)propyl] 2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxycarbonylamino]ethyl phosphate

InChI

InChI=1S/C121H232N3O48P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-119(128)169-113-115(172-120(129)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)114-171-173(131,132)170-42-39-123-121(130)168-112-111-167-110-109-166-108-107-165-106-105-164-104-103-163-102-101-162-100-99-161-98-97-160-96-95-159-94-93-158-92-91-157-90-89-156-88-87-155-86-85-154-84-83-153-82-81-152-80-79-151-78-77-150-76-75-149-74-73-148-72-71-147-70-69-146-68-67-145-66-65-144-64-63-143-62-61-142-60-59-141-58-57-140-56-55-139-54-53-138-52-51-137-50-49-136-48-47-135-46-45-134-44-43-133-41-38-122-116(125)37-40-124-117(126)35-36-118(124)127/h35-36,115H,3-34,37-114H2,1-2H3,(H,122,125)(H,123,130)(H,131,132)/p-1/t115-/m0/s1

InChI Key

UTQGYDLGNOWDNO-LUZCCYEVSA-M

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)OC[C@@H](COP(=O)([O-])OCCNC(=O)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN1C(=O)C=CC1=O)OC(=O)CCCCCCCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCCNC(=O)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN1C(=O)C=CC1=O)OC(=O)CCCCCCCCCCCCCCCCC

Origin of Product

United States

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